2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide
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Overview
Description
2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a complex organic compound that features a pyridazine ring fused with an acetamido and benzamide group
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of carbonates .
Mode of Action
Related compounds have been used in reactions with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide .
Biochemical Pathways
Similar compounds have been involved in the synthesis of carbonates , which are key components in various biochemical pathways.
Result of Action
Related compounds have been used to provide carbonates in good yields , which could suggest potential effects at the molecular level.
Action Environment
Similar compounds have been used in reactions at room temperature , suggesting that environmental conditions such as temperature could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the acetamido group and finally the benzamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Common industrial methods might include continuous flow synthesis and the use of high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzoic acid
- 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzylamine
Uniqueness
2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-[[2-(6-oxopyridazin-1-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-13(20)9-4-1-2-5-10(9)16-11(18)8-17-12(19)6-3-7-15-17/h1-7H,8H2,(H2,14,20)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWZVKSPOSNJHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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